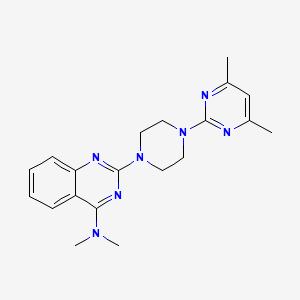
2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine
Vue d'ensemble
Description
2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a dimethylpyrimidine moiety.
Méthodes De Préparation
The synthesis of 2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: Starting with a suitable quinazoline precursor, the core structure is synthesized through cyclization reactions.
Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, often using reagents like diisopropylethylamine to facilitate the reaction.
Dimethylpyrimidine Addition: The final step involves the addition of the dimethylpyrimidine group, which can be achieved through coupling reactions using reagents such as trimethoxy aniline.
Analyse Des Réactions Chimiques
2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used.
Applications De Recherche Scientifique
2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine involves its interaction with protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are crucial for cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl)-N,N-dimethylquinazolin-4-amine include:
4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine: This compound shares the piperazine and pyrimidine moieties but lacks the quinazoline core.
Indolylpiperazinylpyrimidines: These compounds have a similar piperazine-pyrimidine scaffold and are studied for their dual-target profiles in treating Parkinson’s disease.
Fused Pyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine are also kinase inhibitors with diverse biological activities.
The uniqueness of this compound lies in its specific combination of the quinazoline core with the dimethylpyrimidine-substituted piperazine, which provides a distinct profile of biological activity and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-14-13-15(2)22-19(21-14)26-9-11-27(12-10-26)20-23-17-8-6-5-7-16(17)18(24-20)25(3)4/h5-8,13H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYRXREJHIOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B4455614.png)

![N-[2-(dimethylamino)ethyl]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide](/img/structure/B4455628.png)

![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4455654.png)

![1-benzyl-5-hydroxy-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4455684.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4455686.png)

![4-[5-(3-aminophenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B4455701.png)
![N-bicyclo[2.2.1]hept-2-yl-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4455706.png)
![2-({2-[(3-chloro-4-fluorophenyl)amino]-4-quinazolinyl}amino)ethanol](/img/structure/B4455712.png)
![1-METHANESULFONYL-N-{[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4455720.png)
![2-{[(4-methoxyphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4455728.png)
